Physicochemical Profiling & Structural Significance
Physicochemical Profiling & Structural Significance
As a Senior Application Scientist, I approach the integration of non-canonical amino acids (ncAAs) into peptide sequences not merely as a synthetic exercise, but as a strategic architectural choice. N-Boc-4-ethynyl-L-phenylalanine is a premier bioorthogonal building block that bridges the gap between traditional peptide chemistry and advanced bioconjugation.
This whitepaper provides an in-depth technical analysis of N-Boc-4-ethynyl-L-phenylalanine, detailing its physicochemical properties, its neurochemical significance, and the rigorous methodologies required for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) and subsequent Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Before deploying any ncAA in a synthetic workflow, establishing a baseline of its physical and chemical properties is critical for predicting its behavior in various solvent systems and cleavage cocktails. N-Boc-4-ethynyl-L-phenylalanine features a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a terminal alkyne on the phenyl ring.
Table 1: Quantitative & Physicochemical Data
| Property | Value | Clinical / Synthetic Relevance |
|---|---|---|
| Product Name | N-Boc-4-ethynyl-L-phenylalanine | Protected precursor for Boc-SPPS[1]. |
| CAS Number | 169158-05-8 | Unique identifier for the Boc-protected variant[1]. |
| Molecular Formula | C₁₆H₁₉NO₄ | Dictates mass spec expected values[1]. |
| Molecular Weight | 289.33 g/mol | Essential for stoichiometric calculations[1]. |
| Purity | ≥ 95% (Typical) | Minimizes truncation errors during SPPS[1]. |
| Appearance | White solid | Visual indicator of oxidation or degradation[1]. |
| Storage Temp | 0–8 °C (or Room Temp depending on supplier) | Prevents premature Boc cleavage or alkyne hydration[2]. |
Note: The unprotected core, 4-ethynyl-L-phenylalanine (CAS: 278605-15-5), has a molecular weight of 189.21 g/mol [3].
Mechanistic Role in Neurochemistry
While the Boc-protected form is a synthetic tool, the unprotected core—4-ethynyl-L-phenylalanine —is a highly potent, biologically active molecule. It acts as a selective, reversible, and competitive inhibitor of Tryptophan Hydroxylase (TPH) [4].
Causality in Drug Design: TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-HT). By introducing an ethynyl group at the para position of the phenylalanine ring, the molecule effectively mimics the natural substrate (L-Tryptophan) while possessing enough steric and electronic deviation to stall the enzymatic hydroxylation process. With a Ki of 32.6 μM, systemic administration (e.g., 30 mg/kg i.p. in rat models) selectively decreases 5-HT and 5-HIAA levels in the midbrain without inhibiting aromatic amino acid decarboxylase[4].
Metabolic pathway showing the competitive inhibition of TPH by 4-ethynyl-L-phenylalanine.
Bioorthogonal Reactivity: The Boc-SPPS & CuAAC Workflow
In protein engineering, the terminal alkyne of N-Boc-4-ethynyl-L-phenylalanine is a privileged bioorthogonal handle. It is inert to endogenous biological functionalities but reacts rapidly with azides via CuAAC (Click Chemistry) [5].
Why Boc over Fmoc? While Fmoc-SPPS is the modern standard, N-Boc protection is strategically chosen when synthesizing highly base-sensitive peptides or peptide thioesters (used in Native Chemical Ligation). Boc chemistry relies on graded acid lability: Trifluoroacetic acid (TFA) is used for iterative deprotection, and anhydrous Hydrogen Fluoride (HF) is used for final cleavage. This orthogonality ensures that the terminal alkyne remains pristine throughout the synthesis.
Workflow from Boc-SPPS incorporation to final CuAAC bioorthogonal ligation.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to prevent the propagation of errors.
Protocol A: Incorporation via Boc-SPPS
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Resin Preparation: Swell PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.
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Coupling: Pre-activate 4.0 equivalents of N-Boc-4-ethynyl-L-phenylalanine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Add the mixture to the resin and agitate for 45 minutes.
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Causality: HATU is chosen over HBTU for its superior coupling efficiency with sterically hindered ncAAs, minimizing deletion sequences.
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Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser reagents (ninhydrin). A colorless/yellow result confirms complete acylation (>99%). A blue color indicates unreacted amines, necessitating a double-coupling step.
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Deprotection: Treat the resin with 100% TFA for 2 × 5 minutes to remove the Boc group.
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Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol (scavenger) at 0 °C for 1 hour.
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Validation: Analyze the crude peptide via LC-MS. The mass spectrum must show the target mass corresponding to the sequence containing the ethynyl-phenylalanine residue.
Protocol B: CuAAC Bioconjugation (Click Chemistry)
Once the alkyne-bearing peptide is purified, it can be conjugated to any azide-functionalized probe (e.g., fluorophores, PEG chains, or biotin).
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Reagent Assembly: Dissolve the alkyne-peptide (1 mM) and the azide-probe (1.2 mM) in an aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).
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Catalyst Preparation: Premix CuSO4 (100 μM) with THPTA ligand (500 μM) in water.
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Causality: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is absolutely critical. It coordinates the Cu(I) species, accelerating the reaction while simultaneously preventing Cu-mediated generation of Reactive Oxygen Species (ROS) that would otherwise oxidize sensitive residues like Methionine or Histidine.
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Reduction: Add the CuSO4 /THPTA complex to the peptide solution. Initiate the reaction by adding freshly prepared Sodium Ascorbate (5 mM).
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Causality: Sodium ascorbate acts as a mild reducing agent to generate the active catalytic Cu(I) species in situ from Cu(II).
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Incubation & Validation: Agitate at room temperature for 1–2 hours. Monitor the reaction via HPLC. The self-validating endpoint is the complete disappearance of the starting alkyne-peptide peak and the emergence of a single, mass-shifted product peak corresponding to the 1,4-disubstituted 1,2,3-triazole linkage.
Advanced Applications in Protein Engineering
Beyond synthetic peptides, the ethynyl-phenylalanine moiety is heavily utilized in advanced biomanufacturing and structural biology:
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Site-Specific Enzyme Immobilization: Researchers have successfully incorporated 4-ethynylphenylalanine into murine dihydrofolate reductase (mDHFR) at position 43 using genetic code expansion (amber suppression). By optimizing CuAAC conditions, the enzyme was conjugated to a biotin-PEG3-azide linker and immobilized on streptavidin plates, retaining full catalytic activity[5].
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FRET & Structural Probing: The alkyne group serves as a minimal-perturbation vibrational reporter for Raman spectroscopy and can be clicked with fluorophores to monitor protein conformational changes via Förster Resonance Energy Transfer (FRET), as demonstrated in studies involving T4 Lysozyme[6].
References
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4-Ethynyl-L-phenylalanine | CAS#:278605-15-5. Chemsrc. (Citing: Stokes AH, et al. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. J Neurochem. 2000). Available at:[Link]
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Noncanonical Amino Acids in Biocatalysis. PubMed Central (PMC). Available at: [Link]
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Utilisation of amber suppression/non-natural amino acid technology for protein engineering and cellular control. ORCA - Cardiff University. Available at: [Link]
Sources
- 1. N-Boc-4-ethynyl-L-phenylalanine 95% | CAS: 169158-05-8 | AChemBlock [achemblock.com]
- 2. N-BOC-4-乙炔基-L-苯丙氨酸 CAS#: 169158-05-8 [m.chemicalbook.com]
- 3. p-Ethynylphenylalanine | C11H11NO2 | CID 25216972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethynyl-L-phenylalanine | CAS#:278605-15-5 | Chemsrc [chemsrc.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
